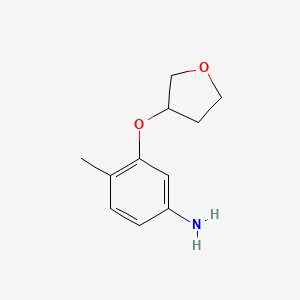

4-Methyl-3-(oxolan-3-yloxy)aniline

Overview

Description

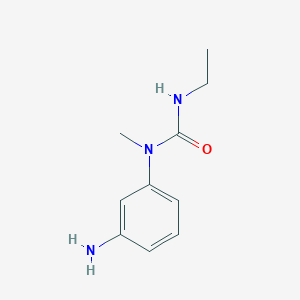

“4-Methyl-3-(oxolan-3-yloxy)aniline” is an organic compound with the molecular formula C11H15NO2 . It is also known as MOA. This compound is widely used in several fields of research and industry.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C11H15NO2/c1-8-2-3-9(12)6-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 . This compound has a molecular weight of 193.25 . Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound has a molecular weight of 193.25 .Scientific Research Applications

Polymer Synthesis and Properties

- Synthesis of Polyurethane Cationomers: New Schiff bases, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, have been synthesized for polymeric films with fluorescent properties. These compounds exhibit a photochromic mechanism with excited state intramolecular proton transfer, showing significant Stokes shifted emission (Buruianǎ et al., 2005).

Synthesis of Dihydroquinazolines

- Formation of Dihydroquinazolines: Studies have shown the use of 1,3-dioxolane as a methylene group source in synthesizing substituted 3,4-dihydroquinazolines based on para- and meta-substituted anilines (Yunnikova & Ésenbaeva, 2016).

Kinase Inhibitor Studies

- Docking and QSAR Studies for Kinase Inhibitors: Research involved docking of derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and studying their orientations and active conformations as c-Met kinase inhibitors. Quantitative structure–activity relationship (QSAR) methods were used to analyze their inhibitory activity (Caballero et al., 2011).

Liquid Crystal Studies

- Synthesis and Mesophase of Copolymers: Copolymers containing a mesogenic (carbazolylmethylene)aniline group as an electron donor exhibited smectic phases, showing potential for applications in liquid crystal displays and other electronic devices (Kosaka et al., 1994).

Catalysis and Chemical Reactions

- Formation and Decomposition of Anilinium Cations: Research on methylation of aniline by methanol on zeolite H-Y has led to insights into the formation of various anilinium cations, contributing to a deeper understanding of catalytic mechanisms (Wang et al., 2002).

Antimicrobial Research

- Synthesis and Antimicrobial Activity of Quinazolinone Derivatives: Novel quinazolinone derivatives synthesized from aniline showed antimicrobial activity, indicating potential for development of new antimicrobial agents (Habib et al., 2013).

Mechanism of Action

Safety and Hazards

The safety information for “4-Methyl-3-(oxolan-3-yloxy)aniline” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

4-methyl-3-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-2-3-9(12)6-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNZJKNVZLBNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)

![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)

![2-[2-(Dimethylamino)ethoxy]pyridine-4-carbonitrile](/img/structure/B1373968.png)